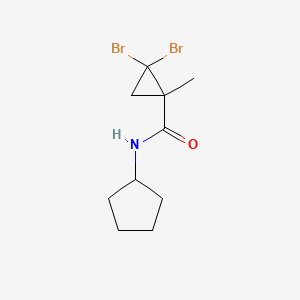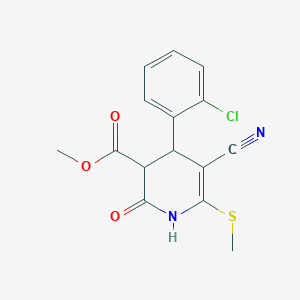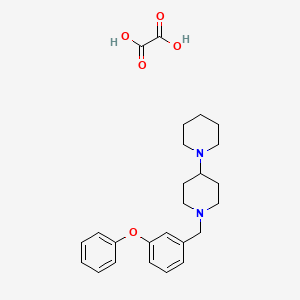
2,2-dibromo-N-cyclopentyl-1-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2-dibromo-N-cyclopentyl-1-methylcyclopropanecarboxamide” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, and a cyclopentane ring, which is a five-membered carbon ring . The molecule also contains two bromine atoms, an amide group (-CONH2), and a methyl group (-CH3).
Molecular Structure Analysis
Cyclopropane is a three-membered ring, which makes it a highly strained and reactive molecule. Cyclopentane, on the other hand, is a five-membered ring and is less strained . The presence of two bromine atoms would make the molecule quite heavy and possibly reactive. The amide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the cyclopropane ring, the bromine atoms, and the amide group. The strained cyclopropane ring might be susceptible to ring-opening reactions. The bromine atoms could be involved in substitution reactions. The amide group could participate in various reactions, including hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atoms would likely make the compound relatively heavy and possibly quite polar. The amide group could allow for hydrogen bonding, which might increase the compound’s boiling point and solubility in polar solvents .Propiedades
IUPAC Name |
2,2-dibromo-N-cyclopentyl-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br2NO/c1-9(6-10(9,11)12)8(14)13-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJYETNLTPGEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dibromo-N-cyclopentyl-1-methylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-propyl-N-[3-(1,3-thiazol-4-yl)phenyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5061373.png)


![1-(3-fluorobenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5061419.png)

![4-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-3-nitro-2H-chromen-2-one](/img/structure/B5061445.png)

![4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5061463.png)


![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5061493.png)